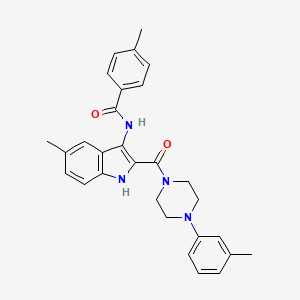

![molecular formula C18H18N2OS B2782144 2-(3,4-二氢异喹啉-2(1H)-基)-4-甲氧基-7-甲基苯并[d]噻唑 CAS No. 863001-43-8](/img/structure/B2782144.png)

2-(3,4-二氢异喹啉-2(1H)-基)-4-甲氧基-7-甲基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely belongs to the class of nitrogen-containing heterocyclic compounds . It seems to have a structure similar to 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .科学研究应用

合成和结构分析

研究人员已经开发出合成与 2-(3,4-二氢异喹啉-2(1H)-基)-4-甲氧基-7-甲基苯并[d]噻唑相关的各种化合物的办法。例如,一项研究重点放在合成源自 1,3,4-噻二唑化合物的席夫碱,强调了 1,3,4-噻二唑核作为药物化学中药理支架的重要性 (Gür 等人,2020)。另一项研究工作描述了使用一个锅 C-C 和 C-N 键形成策略的新型 3-((苯并[d]噻唑-2-氨基)(苯基)甲基)-4-羟基-1-甲基喹啉-2(1H)-酮衍生物合成,突出了该方案的简单性和环境友好性 (Yadav 等人,2020)。

生物活性与机制

这些化合物的生物活性一直是一个重要的关注点。例如,一些衍生物表现出对氧化损伤的 DNA 保护能力和对特定细菌的抗菌活性。具有最高有效性的化合物对癌细胞系表现出细胞毒性,表明其在化学疗法应用中的潜力 (Gür 等人,2020)。其他研究探索了杂环化合物的合成,考察了它们的构效关系及其作为腺苷受体拮抗剂或心血管应用中的作用 (Muijlwijk-Koezen 等人,2001;Markaryan 等人,2000)。

先进的合成技术

已经开发出创新的合成方法,例如在 2-巯基-4(3H)-喹唑啉酮存在下邻苯二酚的电化学氧化以有效地生产硫代和噻唑并喹唑啉酮。这些方法在简单性、效率和环境影响方面提供了优势 (Fakhari 等人,2008)。

抗肿瘤活性与 DNA 相互作用

与 2-(3,4-二氢异喹啉-2(1H)-基)-4-甲氧基-7-甲基苯并[d]噻唑相关的化合物已经过评估其对癌细胞的细胞毒活性及其与 DNA 的相互作用,突出了它们作为抗肿瘤剂的潜力。构效关系表明,所连接基团的位置和结构显著影响细胞毒性作用 (Valderrama 等人,2016)。

作用机制

Target of Action

The primary target of the compound is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in hormone activity and is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of certain substrates. This could potentially have therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 plays a role .

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-7-8-15(21-2)16-17(12)22-18(19-16)20-10-9-13-5-3-4-6-14(13)11-20/h3-8H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKILFPZYUZLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)

![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)

![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)

![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)

![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)

![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)

![4-[(E)-2-(2-furyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2782077.png)

![1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2782083.png)